4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a sulfonamide compound that has garnered attention for its potential applications in pharmaceuticals. This compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and anti-inflammatory therapies. The specific structure consists of a benzoic acid moiety substituted with a sulfonamide derived from 5-fluoro-2-methoxyphenyl, indicating its potential utility in medicinal chemistry.
This compound can be synthesized through various chemical processes, and it has been referenced in patent literature for its therapeutic properties. For instance, the patent US9233946B2 discusses sulfonamide compounds, including derivatives like 4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid, highlighting their use in treating various conditions .
4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid falls under the category of sulfonamide compounds. These compounds are characterized by the presence of a sulfonamide functional group (-SO2NH2), which is integral to their biological activity. They are classified as organic compounds and can be further categorized into pharmaceutical intermediates due to their role in drug synthesis.
The synthesis of 4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product. Typically, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide are used to facilitate the reaction.
The molecular formula of 4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid is . Its structure features:
The compound has a molecular weight of approximately 295.31 g/mol. Its structural representation can be visualized using computational chemistry software or databases such as PubChem .
4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions typical of sulfonamides:
These reactions are significant for modifying the compound for enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for compounds like 4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid typically involves inhibition of specific enzymes or pathways related to inflammation or bacterial growth. Sulfonamides generally inhibit bacterial dihydropteroate synthase, disrupting folate synthesis crucial for bacterial growth.
Studies indicate that modifications on the aromatic rings can significantly influence the binding affinity and selectivity towards target enzymes, making this compound a candidate for further pharmacological evaluation.
Relevant data from chemical databases can provide additional insights into its reactivity and stability profiles .
4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid has potential applications in:
This compound belongs to the N-arylbenzenesulfonamide class, systematically named as 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid (CAS: 794548-55-3). Its molecular formula is C₁₄H₁₂FNO₅S (molecular weight: 325.31 g/mol), featuring a sulfonamide bridge (–SO₂NH–) connecting two aromatic rings: a 5-fluoro-2-methoxyphenyl group and a 4-carboxy-substituted phenyl group [2] [4]. Key structural elements include:
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
IUPAC Name | 4-[[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino]benzoic acid |
CAS Registry | 794548-55-3 |
Molecular Formula | C₁₄H₁₂FNO₅S |
SMILES | COC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
InChI Key | UHOVWNZQFBCVTP-UHFFFAOYSA-N |
The planar benzoic acid moiety and twisted sulfonamide linkage (typical torsion angle: 75–90°) facilitate interactions with biological targets like enzymes or protein interfaces [3] [6].
Sulfonamide chemistry originated with Gerhard Domagk’s 1935 discovery of Prontosil™, but this fluorinated derivative emerged much later, reflecting advances in regioselective synthesis and targeted drug design. Early sulfonamides focused on antibacterial applications, whereas this compound exemplifies the shift toward molecularly tailored agents for complex diseases [3] [9]. Key milestones:
Table 2: Historical Development Milestones
Year | Advancement | Significance |
---|---|---|
2007 | First synthetic protocol optimization | Enabled gram-scale production (yield >85%) [4] |
2013 | Inclusion in DCLs for α-helix mimetics | Validated as PPI inhibitor scaffold [3] |
2016 | Patent filings for kinase inhibition applications | Expanded therapeutic relevance [7] |
This molecule bridges traditional sulfonamide pharmacology and contemporary targeted therapies:
Table 3: Key Applications and Biological Targets
Domain | Application | Biological Target/Outcome |
---|---|---|
Anticancer research | METAP2 inhibition | Tumor angiogenesis suppression [8] |
PPI modulation | α-Helix mimetic for HIF-1α–p300 | Disruption of hypoxia response (IC₅₀: 9.2 μM) [3] |
Diagnostic tools | Fluorescent probes via carboxyl conjugation | Cellular imaging of sulfonamide-binding proteins |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4